Meglumine papaveroline 6'-sulfonate
Description
Meglumine papaverine 6'-sulfonate (MP6S) is a synthetic derivative of papaverine, a benzylisoquinoline alkaloid originally isolated from opium. Papaverine is a non-selective phosphodiesterase inhibitor with vasodilatory properties, historically used to treat conditions like cerebral and coronary ischemia. MP6S incorporates a sulfonate group at the 6' position of the papaverine backbone, paired with meglumine (1-deoxy-1-(methylamino)-D-glucitol), a sugar alcohol commonly employed as a counterion to enhance aqueous solubility and bioavailability . This modification aims to improve pharmacokinetic stability and reduce adverse effects associated with free papaverine, such as hepatotoxicity and erratic absorption.
Properties
CAS No. |
66944-58-9 |
|---|---|
Molecular Formula |
C23H30N2O12S |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
[1-[(3,4-dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6-yl] hydrogen sulfate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C16H13NO7S.C7H17NO5/c18-13-2-1-9(6-14(13)19)5-12-11-8-15(20)16(24-25(21,22)23)7-10(11)3-4-17-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-4,6-8,18-20H,5H2,(H,21,22,23);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
JRQLBJPVSRTDBJ-WZTVWXICSA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)OS(=O)(=O)O)O)O |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)OS(=O)(=O)O)O)O |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)OS(=O)(=O)O)O)O |
Synonyms |
meglumine papaveroline 6'-sulfonate papaveroline 6'-sulphonic acid N-methylglucamine salt UTEN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Sulfonate Analogues
Coordination Chemistry and Metal Binding
The sulfonate group in MP6S plays a critical role in metal coordination, influencing its stability and interaction with biological systems. Evidence from crystallographic studies reveals that sulfonate groups exhibit variable binding affinities for alkali and alkaline earth metals:
- Lithium (Li⁺): M–O(sulfonate) distance = 1.94 Å
- Sodium (Na⁺): M–O(sulfonate) distance = 2.21 Å
- Calcium (Ca²⁺): M–O(sulfonate) distance = 2.33 Å
In contrast, fluorinated sulfonates like perfluorobutane sulfonate (PFBS) lack such pronounced metal-binding capabilities due to their fully fluorinated alkyl chains, which sterically hinder coordination .
Table 1: Metal Coordination Properties
| Compound | Li⁺ Binding (Å) | Na⁺ Binding (Å) | Ca²⁺ Binding (Å) |
|---|---|---|---|
| MP6S | 1.94 | 2.21 | 2.33 |
| PFBS | N/A | N/A | N/A |
| 6:2 Fluorotelomer sulfonate | N/A | N/A | N/A |
Toxicokinetics and Excretion Pathways
MP6S is hypothesized to exhibit favorable pharmacokinetics due to meglumine’s solubility-enhancing effects. However, fluorinated sulfonates like PFBS and 6:2 fluorotelomer sulfonate (6:2 FTSA) demonstrate distinct toxicokinetic profiles:
- PFBS: Rapid renal excretion in monkeys (half-life = ~24 hours) but prolonged retention in rats (half-life = ~1 month) due to species-specific differences in organic anion transporters .
- 6:2 FTSA: Exhibits hepatotoxicity in avian models, likely due to bioaccumulation in liver tissues .
MP6S, by contrast, is expected to undergo hepatic metabolism followed by renal excretion, though empirical data remains scarce. The sulfonate group’s polarity may reduce tissue accumulation compared to lipophilic papaverine derivatives.
Table 2: Toxicokinetic Comparison
| Compound | Half-Life (Monkey) | Excretion Route | Key Toxicity Concerns |
|---|---|---|---|
| MP6S | Unknown | Renal (predicted) | Low (theoretical) |
| PFBS | 24 hours | Renal | Thyroid disruption |
| 6:2 FTSA | N/A | Hepatic | Hepatotoxicity |
Functional and Structural Divergences
While MP6S and fluorinated sulfonates share a sulfonate moiety, their pharmacological profiles diverge significantly:
- MP6S: Designed for therapeutic vasodilation; sulfonate enhances solubility without compromising target engagement (phosphodiesterase inhibition).
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